
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, also known as CDDO-HPAO, is a synthetic triterpenoid compound that has attracted significant attention in the scientific research community. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Novel Compound Synthesis
Optically active binuclear diorganotin compounds were prepared from an optically active oxalamide, showcasing the potential for creating materials with specific optical properties for applications in materials science and catalysis (Jiménez‐Pérez et al., 2006). This research highlights the role of oxalamide derivatives in developing new organometallic compounds with unique structural and chemical properties.
Chiral Synthesis
Research into the modification of the Evans Auxiliary demonstrated the synthesis of N-acyl-oxazolidinones from isopropyl-5,5-diphenyloxazolidinone, which is useful in chiral synthesis for pharmaceutical applications, offering a method for the preparation of compounds with high diastereoselectivity and potential in drug development (Hintermann & Seebach, 1998).
Antimicrobial Agent Development
The novel oxazolidinone analogs U-100592 and U-100766 were studied for their in vitro antibacterial activities against various pathogens, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents. This research underscores the importance of oxazolidinones in addressing resistant microbial strains and developing new therapeutic options (Zurenko et al., 1996).
Superoxide Dismutase Mimics
Investigation into metal-free low molecular weight superoxide dismutase mimics demonstrated the potential for oxazolidine derivatives to function in oxidative stress reduction, which is significant for therapeutic applications in diseases related to oxidative damage. This suggests the versatility of oxazolidinone frameworks in developing therapeutic agents beyond their antimicrobial capabilities (Samuni et al., 1988).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds like 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlights the utility of oxazolidine derivatives in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities. These compounds serve as a basis for the further development of pharmaceuticals and other biologically active molecules (Nishiyama et al., 1986).
Eigenschaften
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-9-1-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMGSUMJFYZOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

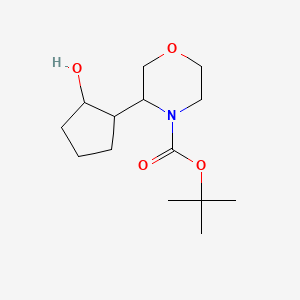
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

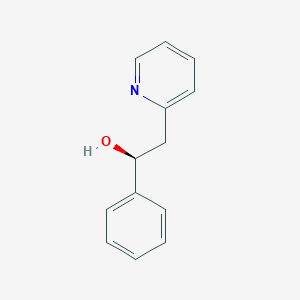

![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2456420.png)
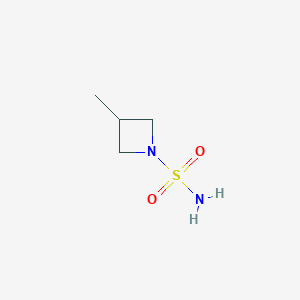

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)
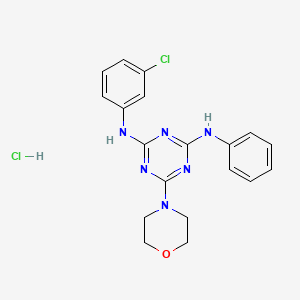
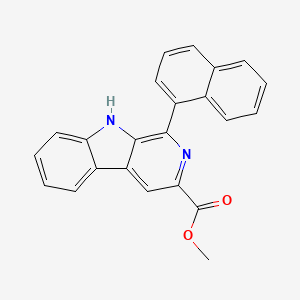
![N-(3-acetylphenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2456430.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)
ammonium iodide](/img/structure/B2456437.png)